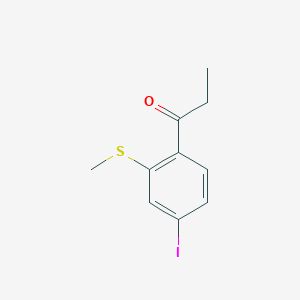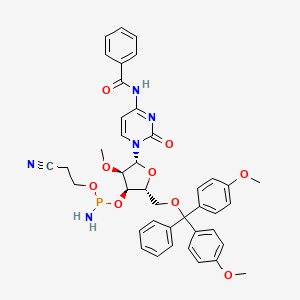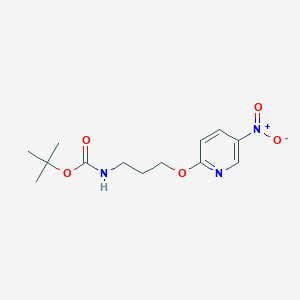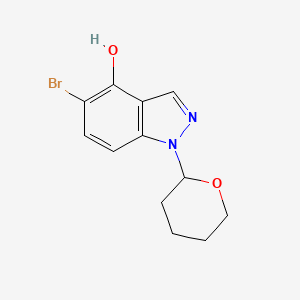
5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol is a synthetic organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromine atom at the 5th position and a tetrahydro-pyran-2-yl group at the 1st position of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1H-indazole and 3,4-dihydro-2H-pyran.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as toluene-4-sulfonic acid, in a solvent like ethyl acetate or tetrahydrofuran.
Procedure: The mixture is heated at 70°C for 16 hours, followed by cooling and extraction with ethyl acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole ring and the tetrahydro-pyran group.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution: Substituted indazole derivatives with various functional groups.
Oxidation: Oxidized products with modified indazole or tetrahydro-pyran structures.
Reduction: Reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting specific molecular pathways.
Chemical Biology: Researchers use it to study the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-indazole: Lacks the tetrahydro-pyran-2-yl group but shares the bromine-substituted indazole core.
1-(Tetrahydro-pyran-2-yl)-1H-indazole: Similar structure but without the bromine atom.
Uniqueness
5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol is unique due to the combination of the bromine atom and the tetrahydro-pyran-2-yl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C12H13BrN2O2 |
|---|---|
Peso molecular |
297.15 g/mol |
Nombre IUPAC |
5-bromo-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C12H13BrN2O2/c13-9-4-5-10-8(12(9)16)7-14-15(10)11-3-1-2-6-17-11/h4-5,7,11,16H,1-3,6H2 |
Clave InChI |
UOHVKAHNAUYKTN-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)


![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
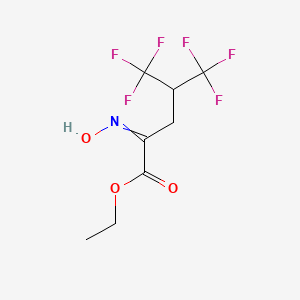
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
